

An In-Depth Technical Guide to 2,6-Dimethyl-nicotinic Acid Methyl Ester

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,6-Dimethyl-nicotinic acid methyl ester

Cat. No.: B041495

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core basic properties of **2,6-Dimethyl-nicotinic acid methyl ester**, also known by its IUPAC name, methyl 2,6-dimethylpyridine-3-carboxylate. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource of its chemical and physical characteristics, experimental protocols, and potential biological significance.

Core Properties

2,6-Dimethyl-nicotinic acid methyl ester is a pyridine derivative with a methyl ester group at the 3-position and two methyl groups at the 2- and 6-positions. Its chemical structure is foundational to its utility as a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.

Physicochemical Data

Quantitative data for the physical and chemical properties of **2,6-Dimethyl-nicotinic acid methyl ester** are summarized in the table below. It is important to note that while some data is available for closely related compounds, specific experimental values for the target compound are not widely published. The data presented here is a combination of available information and estimated values based on structurally similar molecules.

Property	Value	Source/Notes
IUPAC Name	methyl 2,6-dimethylpyridine-3-carboxylate	
CAS Number	127067-18-9	[1]
Molecular Formula	C ₉ H ₁₁ NO ₂	
Molecular Weight	165.19 g/mol	[1]
Melting Point	Not available	Data for the related diethyl 2,6-dimethylpyridine-3,5-dicarboxylate is 72-74 °C. [2]
Boiling Point	Not available	Data for the related diethyl 2,6-dimethylpyridine-3,5-dicarboxylate is 208 °C at 40 mmHg. [2]
Solubility	Not available	

Synthesis and Experimental Protocols

The synthesis of **2,6-Dimethyl-nicotinic acid methyl ester** typically involves the esterification of 2,6-dimethylnicotinic acid. While a specific, detailed protocol for this exact compound is not readily available in the literature, a general procedure based on Fischer esterification is presented below. This can be adapted from protocols for similar nicotinic acid esters.

General Synthesis Protocol: Fischer Esterification

Objective: To synthesize methyl 2,6-dimethylpyridine-3-carboxylate from 2,6-dimethylnicotinic acid.

Materials:

- 2,6-dimethylnicotinic acid
- Methanol (anhydrous)

- Sulfuric acid (concentrated)
- Sodium bicarbonate (saturated aqueous solution)
- Anhydrous sodium sulfate
- Ethyl acetate
- Round-bottom flask
- Reflux condenser
- Separatory funnel
- Rotary evaporator

Procedure:

- In a round-bottom flask, dissolve 2,6-dimethylnicotinic acid in an excess of anhydrous methanol.
- Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
- Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- After the reaction is complete, allow the mixture to cool to room temperature.
- Remove the excess methanol using a rotary evaporator.
- Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
- Extract the aqueous layer with ethyl acetate (3x).
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.

- The crude product can be purified by column chromatography on silica gel.

Analytical Characterization Protocols

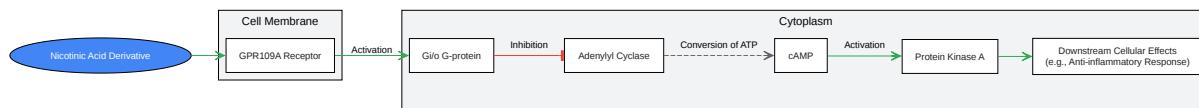
Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.5-0.7 mL of deuterated chloroform (CDCl_3) or another suitable deuterated solvent.
- ^1H NMR Spectroscopy: Acquire the proton NMR spectrum. Expected signals would include singlets for the two methyl groups on the pyridine ring, a singlet for the methyl ester protons, and signals for the aromatic protons on the pyridine ring.
- ^{13}C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum. Expected signals would include those for the methyl carbons, the aromatic carbons of the pyridine ring, the ester carbonyl carbon, and the methoxy carbon.

Infrared (IR) Spectroscopy

- Sample Preparation: The sample can be analyzed as a thin film on a salt plate (if liquid) or as a KBr pellet (if solid).
- Data Acquisition: Obtain the IR spectrum over the range of 4000-400 cm^{-1} . Key characteristic peaks would include C-H stretching from the methyl and aromatic groups, a strong C=O stretching band for the ester, and C-N and C=C stretching vibrations from the pyridine ring.

Mass Spectrometry (MS)

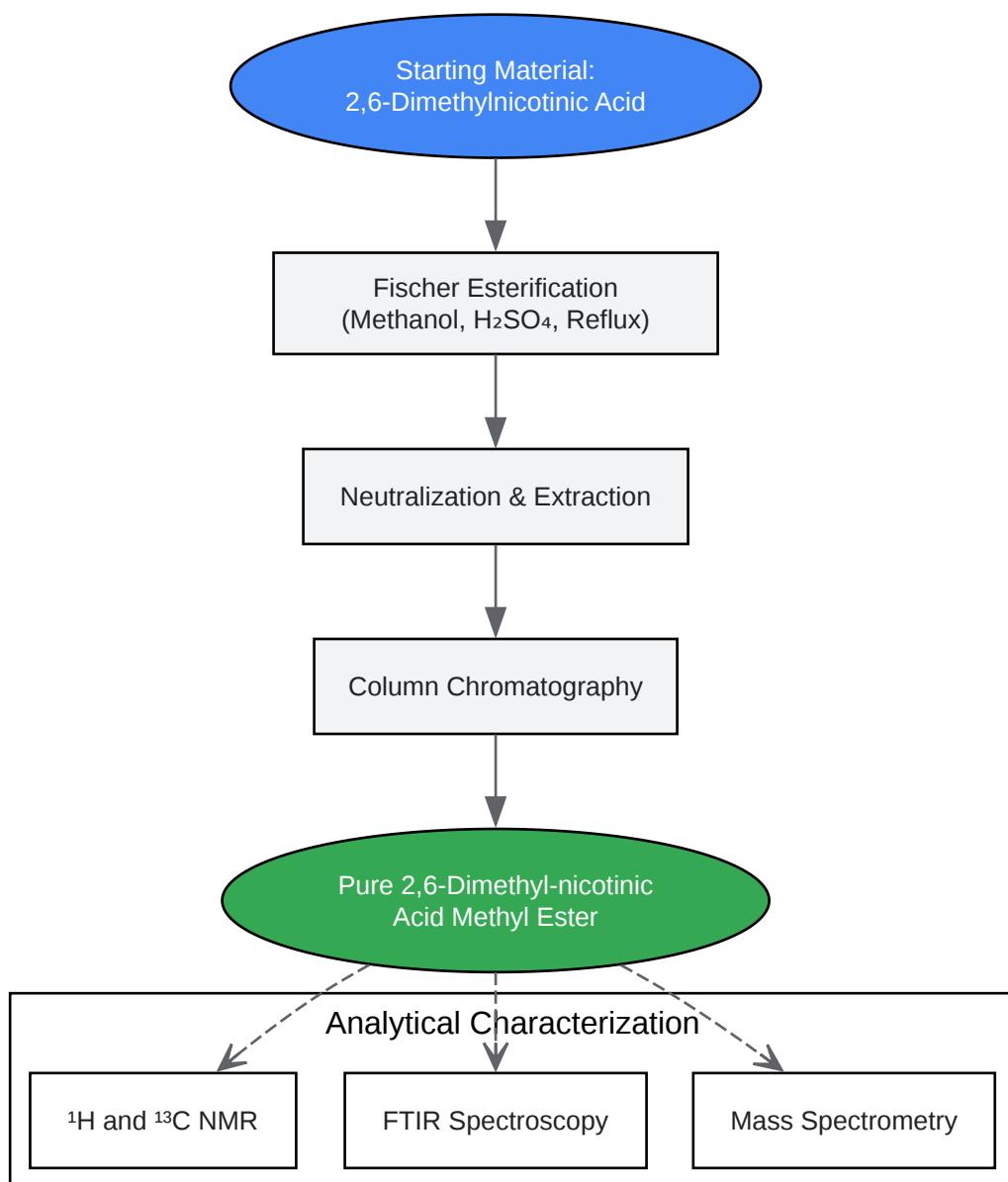

- Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent like methanol or acetonitrile.
- Data Acquisition: Analyze the sample using an electrospray ionization (ESI) or electron impact (EI) mass spectrometer. The molecular ion peak ($[\text{M}]^+$ or $[\text{M}+\text{H}]^+$) corresponding to the molecular weight of the compound should be observed. Fragmentation patterns can provide further structural information.

Potential Biological Activity and Signaling Pathways

While specific biological activity data for **2,6-Dimethyl-nicotinic acid methyl ester** is limited, the broader class of nicotinic acid derivatives has been extensively studied. These compounds are known to exhibit a range of pharmacological effects, including anti-inflammatory and antibacterial activities.[3][4][5]

The biological activities of nicotinic acid and its derivatives are often mediated through the activation of specific cellular signaling pathways. For instance, nicotinic acid itself is a known agonist for the G-protein coupled receptor GPR109A, which is involved in lipid metabolism and immune responses. It is plausible that **2,6-Dimethyl-nicotinic acid methyl ester**, or its hydrolyzed active acid form, could interact with similar pathways.

Below is a generalized diagram illustrating a potential signaling pathway that could be modulated by nicotinic acid derivatives.


[Click to download full resolution via product page](#)

Potential GPR109A-mediated signaling pathway for nicotinic acid derivatives.

This diagram illustrates the potential interaction of a nicotinic acid derivative with the GPR109A receptor, leading to the inhibition of adenylyl cyclase, a decrease in cAMP levels, and subsequent modulation of downstream cellular responses via Protein Kinase A.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for the synthesis and characterization of **2,6-Dimethyl-nicotinic acid methyl ester**.

[Click to download full resolution via product page](#)

General workflow for the synthesis and analysis of the target compound.

This guide serves as a foundational resource for researchers working with **2,6-Dimethyl-nicotinic acid methyl ester**. Further experimental investigation is required to fully elucidate its specific properties and biological activities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. EP0202625B1 - Process for the preparation of 2,6-dimethyl-4-(3'-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid 3-beta-(n-benzyl-n-methylamino)-ethyl ester 5-methyl ester and its hydrochloride salt - Google Patents [patents.google.com]
- 2. DIETHYL 2,6-DIMETHYL-3,5-PYRIDINEDICARBOXYLATE | 1149-24-2 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 2,6-Dimethyl-nicotinic Acid Methyl Ester]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b041495#2-6-dimethyl-nicotinic-acid-methyl-ester-basic-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com